Asperuloide C
説明
Asperuloide C (C₂₈H₄₃O₁₄) is a dimeric iridoid glucoside isolated from Asperula maximowiczii . It was first characterized in 2002 alongside Asperuloides A and B. Key features include:
- Molecular structure: A dimeric framework with ester and hydroxyl groups, as indicated by IR peaks at 3422 cm⁻¹ (hydroxyl) and 1718 cm⁻¹ (ester) .
- Stereochemistry: A negative optical rotation ([α]ᴅ¹⁹ = -53.2° in MeOH), suggesting distinct chirality compared to related compounds .
- Biosynthetic origin: Derived from iridoid precursors, common in plants of the Rubiaceae family, which are known for bioactive secondary metabolites .
特性
分子式 |
C28H42O14 |
|---|---|
分子量 |
602.6 g/mol |
IUPAC名 |
methyl (1S,4aS,6S,7R,7aS)-6-[3-hydroxy-2-[(1S,2R,3S)-2-methoxycarbonyl-3-methylcyclopentyl]propanoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C28H42O14/c1-11-5-6-13(19(11)26(36)38-4)15(8-29)25(35)40-17-7-14-16(24(34)37-3)10-39-27(20(14)12(17)2)42-28-23(33)22(32)21(31)18(9-30)41-28/h10-15,17-23,27-33H,5-9H2,1-4H3/t11-,12-,13+,14+,15?,17-,18+,19+,20+,21+,22-,23+,27-,28-/m0/s1 |
InChIキー |
PFSFXJSOGDCTSL-ZPYUVLKVSA-N |
異性体SMILES |
C[C@H]1CC[C@@H]([C@@H]1C(=O)OC)C(CO)C(=O)O[C@H]2C[C@H]3[C@@H]([C@H]2C)[C@@H](OC=C3C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
CC1CCC(C1C(=O)OC)C(CO)C(=O)OC2CC3C(C2C)C(OC=C3C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O |
同義語 |
asperuloide C |
製品の起源 |
United States |
類似化合物との比較
Table 1: Comparative Structural and Spectroscopic Data
Key Observations:
Molecular Formula : Asperuloide C has an additional CH₅O unit compared to A and B, likely due to a methoxy or hydroxyl substitution .
Stereochemical Differences : The progressive increase in negative optical rotation (A: -19.5° → C: -53.2°) implies enhanced chirality, possibly from additional stereocenters or glycosidic linkages .
IR Profiles : All three compounds share hydroxyl and ester groups, but Asperuloide B shows a distinct ester peak at 1726 cm⁻¹, suggesting a different electronic environment .
Mass Spectrometry : The 32 Da difference between Asperuloide C (603.2663) and A/B (571.23xx) confirms the presence of an extra oxygenated functional group .
Comparison with Other Iridoid Glycosides
Asperuloside (CAS 14259-45-1)
Piccouioside II
- Co-isolation : Piccouioside II was isolated alongside Asperuloide C in Asperula maximowiczii but differs in glycosylation patterns and bioactivity .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Asperuloide C in laboratory settings, and how can researchers ensure reproducibility?
- Answer : Asperuloide C synthesis typically involves [describe general synthetic routes, e.g., cycloaddition or glycosylation steps]. To ensure reproducibility, document reaction parameters (temperature, solvent, catalyst) and validate purity via HPLC or NMR . Include step-by-step protocols in the "Experimental" section of manuscripts, adhering to journal guidelines for compound characterization (e.g., reporting retention factors, spectral data) . For novel methods, provide raw data in supplementary materials to enable replication .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing Asperuloide C’s structural and chemical properties?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight . Pair these with chromatographic methods (e.g., reverse-phase HPLC) to assess purity. For crystalline forms, X-ray diffraction provides definitive structural confirmation . Report spectral anomalies (e.g., solvent peaks) to avoid misinterpretation .
Advanced Research Considerations
Q. How can researchers design experiments to elucidate Asperuloide C’s molecular targets and mechanisms of action in cellular models?
- Answer : Employ a combination of in silico docking studies (to predict target binding) and in vitro assays (e.g., kinase inhibition, fluorescence polarization). Use CRISPR/Cas9 gene knockout models to validate target engagement . For mechanistic studies, integrate transcriptomic or proteomic profiling to identify downstream pathways affected by Asperuloide C . Ensure controls (e.g., vehicle-treated cells) are included to isolate compound-specific effects .
Q. What strategies are recommended for resolving contradictions in reported bioactivity data for Asperuloide C across studies?
- Answer : Conduct a meta-analysis of existing data to identify variables (e.g., cell line heterogeneity, assay conditions) contributing to discrepancies . Replicate experiments under standardized protocols, varying one parameter at a time (e.g., pH, incubation time). Use statistical tools (ANOVA, regression analysis) to quantify the impact of each variable . Publish negative results to enhance data transparency .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response relationships in Asperuloide C’s pharmacological assays?
- Answer : Fit dose-response curves using nonlinear regression models (e.g., four-parameter logistic equation) to calculate EC₅₀/IC₅₀ values . Report confidence intervals and goodness-of-fit metrics (R², residual plots). For comparative studies, apply Student’s t-test or Mann-Whitney U test, adjusting for multiple comparisons (e.g., Bonferroni correction) . Share raw data in supplementary tables to enable independent validation .
Q. How should researchers address batch-to-batch variability in Asperuloide C synthesis during data interpretation?
- Answer : Quantify variability via quality control metrics (e.g., purity by HPLC, yield consistency). Use multivariate analysis (e.g., PCA) to correlate batch-specific impurities with bioactivity outliers . In manuscripts, disclose batch numbers and analytical results to contextualize findings .
Experimental Design and Optimization
Q. What criteria should guide the selection of in vivo models for studying Asperuloide C’s pharmacokinetics and toxicity?
- Answer : Prioritize models with metabolic similarity to humans (e.g., murine CYP450 isoforms) for pharmacokinetic studies . For toxicity, adhere to OECD guidelines (e.g., acute/chronic dosing protocols) and include histopathological endpoints . Justify sample sizes using power analysis to ensure statistical robustness .
Q. How can researchers optimize Asperuloide C’s solubility and stability in experimental formulations?
- Answer : Screen co-solvents (e.g., DMSO, cyclodextrins) and pH buffers to enhance aqueous solubility. Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC quantification . Report storage conditions and excipient ratios in methods sections to aid reproducibility .
Data Presentation and Publication
Q. What are the best practices for presenting complex datasets (e.g., omics profiles) in Asperuloide C studies?
- Answer : Use heatmaps or volcano plots to visualize differentially expressed genes/proteins, annotated with pathway analysis tools (e.g., KEGG, GO) . For large datasets, deposit raw files in public repositories (e.g., GEO, PRIDE) and reference accession numbers in the manuscript . In tables, highlight key findings (e.g., fold-changes, p-values) while relegating raw data to supplements .
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